molecular formula C9H4Cl2O4S B2589921 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride CAS No. 18633-79-9

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride

Cat. No.: B2589921
CAS No.: 18633-79-9
M. Wt: 279.09
InChI Key: BMBIIPARTPJPLT-UHFFFAOYSA-N
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Description

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a sulfonyl chloride group attached to the chromene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride typically involves the chlorination of 2-oxo-2H-chromene-3-sulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually refluxed to ensure complete chlorination, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

4-chloro-2-oxochromene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O4S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)16(11,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBIIPARTPJPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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